4-(Chloromethyl)-2-fluoro-6-methoxypyridine
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Overview
Description
4-(Chloromethyl)-2-fluoro-6-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a chloromethyl group at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-fluoro-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-6-methoxypyridine.
Chloromethylation: The introduction of the chloromethyl group at the 4-position can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-fluoro-6-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
4-(Chloromethyl)-2-fluoro-6-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanocomposites, due to its unique chemical properties.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methoxy group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-fluoropyridine: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
4-(Chloromethyl)-6-methoxypyridine: Lacks the fluorine atom, affecting its lipophilicity and metabolic stability.
2-Fluoro-6-methoxypyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
4-(Chloromethyl)-2-fluoro-6-methoxypyridine is unique due to the combination of the chloromethyl, fluorine, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H7ClFNO |
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Molecular Weight |
175.59 g/mol |
IUPAC Name |
4-(chloromethyl)-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-3-5(4-8)2-6(9)10-7/h2-3H,4H2,1H3 |
InChI Key |
IXPKJGQNXYKIGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CCl)F |
Origin of Product |
United States |
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